9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
Overview
Description
9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) is a useful research compound. Its molecular formula is C27H16ClN5 and its molecular weight is 445.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Organic Light-Emitting Diodes (OLEDs)
9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) and its derivatives have been widely investigated for their applications in organic light-emitting diodes (OLEDs). These compounds, often acting as host materials, have shown high efficiency in OLED devices. For instance, one study synthesized novel compounds using 1,3,5-triazine and carbazole groups, demonstrating excellent thermal properties and efficient green phosphorescent OLEDs (PhOLEDs) performance (Guichen et al., 2021). Another research synthesized s-triazine/carbazole-based bipolar molecules, applied as host materials for blue PhOLEDs, which showed good electron and hole mobility balance (Lu et al., 2015).
Enhanced Phosphorescence and Emission
These compounds also play a significant role in enhancing phosphorescence and emission in various applications. For example, a study found that chirality in molecules similar to 9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) can modulate ultralong organic phosphorescence, demonstrating a significant increase in phosphorescence lifetime (Ma et al., 2018). Another research highlighted the use of fluorine-substituted triazine acceptors based on similar structures for blue thermally activated delayed fluorescent (TADF) emitters, improving efficiency in green fluorescent devices (Yun et al., 2020).
Molecular Design for Improved Device Performance
The molecular design incorporating carbazole and triazine units has been a focal point for enhancing the performance of optoelectronic devices. A study on orthogonally substituted aryl derivatives, including diphenyltriazine and carbazole units, demonstrated their effectiveness as bipolar hosts for blue PhOLEDs, highlighting their high triplet energy and good bipolar charge transport properties (Bian et al., 2017).
properties
IUPAC Name |
9-(4-carbazol-9-yl-6-chloro-1,3,5-triazin-2-yl)carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16ClN5/c28-25-29-26(32-21-13-5-1-9-17(21)18-10-2-6-14-22(18)32)31-27(30-25)33-23-15-7-3-11-19(23)20-12-4-8-16-24(20)33/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGVYFNVFWIRID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)Cl)N5C6=CC=CC=C6C7=CC=CC=C75 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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